Dnmdp-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

273.33 g/mol |

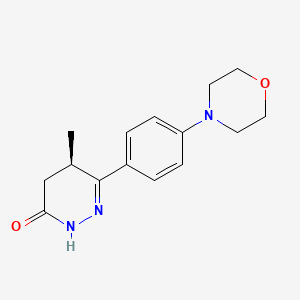

IUPAC Name |

(4R)-4-methyl-3-(4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C15H19N3O2/c1-11-10-14(19)16-17-15(11)12-2-4-13(5-3-12)18-6-8-20-9-7-18/h2-5,11H,6-10H2,1H3,(H,16,19)/t11-/m1/s1 |

InChI Key |

AUJRLIIKYCIXHN-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCOCC3 |

Origin of Product |

United States |

Discovery and Initial Characterization of Dnmdp

Phenotypic Screening Methodologies for Identifying Cancer-Selective Cytotoxicity

The discovery of DNMDP was rooted in phenotypic screening methodologies. An unbiased cellular screen designed to identify small molecules causing synthetic lethality in TP53 mutant cancer cells serendipitously led to the identification of DNMDP. mit.edu Specifically, a phenotypic screen conducted in two lung adenocarcinoma cell lines, A549 and NCI-H1734, identified DNMDP as a selective cytotoxic agent, demonstrating toxicity towards the NCI-H1734 cell line but not A549. mit.edukoehlerlab.org

To further characterize the selective cytotoxicity of DNMDP, it was tested across a large panel of genomically characterized cancer cell lines. A study involving 766 cancer cell lines treated with DNMDP for 72 hours at varying concentrations (from 66.4 µM down to 2 nM) identified 22 cell lines that were sensitive to the compound, characterized by a robust Z-score lower than -4. mit.edu These sensitive cell lines represented multiple cancer lineages, including melanoma and cervical cancers. mit.edu Illustrative examples of this selective cytotoxicity include EC50 values between 10 and 100 nM observed in sensitive cell lines such as NCI-H1563, NCI-H2122 (lung adenocarcinoma), and HeLa (cervical carcinoma), while cell lines like A549, MCF7, and PC3 showed EC50 values greater than 1 µM. mit.edu Treatment with DNMDP was shown to induce apoptosis in HeLa cells, as indicated by caspase activity and PARP cleavage. mit.edu

| Cell Line | Cancer Type | Sensitivity to DNMDP (EC50) |

|---|---|---|

| NCI-H1734 | Lung Adenocarcinoma | Sensitive |

| A549 | Lung Adenocarcinoma | Not Sensitive |

| NCI-H1563 | Lung Adenocarcinoma | 10-100 nM |

| NCI-H2122 | Lung Adenocarcinoma | 10-100 nM |

| HeLa | Cervical Carcinoma | 10-100 nM |

| MCF7 | Breast Carcinoma | >1 µM |

| PC3 | Prostate Carcinoma | >1 µM |

Predictive Chemogenomics Approaches for Target Deconvolution of DNMDP

To elucidate the molecular target and mechanism of action of DNMDP, predictive chemogenomics approaches were employed. Analysis of data from the Cancer Cell Line Encyclopedia (CCLE), which includes genomic characterization of hundreds of cancer cell lines, was performed to identify correlations between genomic features and DNMDP sensitivity. koehlerlab.orgnih.govresearchgate.netmit.edunih.gov

This chemogenomic analysis revealed a strong correlation between sensitivity to DNMDP and the expression levels of the gene encoding phosphodiesterase 3A (PDE3A). koehlerlab.orgnih.govresearchgate.netmit.edunih.govgoogle.comaacrjournals.orgjustia.com While DNMDP was found to bind and inhibit the enzymatic activity of PDE3A (and PDE3B at higher concentrations), this inhibition alone did not fully explain the observed cytotoxicity. nih.govmit.edunih.govresearchgate.netmedchemexpress.com Other potent PDE3 inhibitors did not exhibit similar cytotoxic effects, and depletion of PDE3A in sensitive cell lines abolished DNMDP sensitivity. nih.govnih.govresearchgate.net

Further research demonstrated that DNMDP acts as a "molecular glue," promoting a novel interaction between PDE3A and Schlafen family member 12 (SLFN12). nih.govresearchgate.netmit.eduaacrjournals.orgresearchgate.netmedchemexpress.comresearchgate.netdana-farber.orgacs.orgdrugtargetreview.com This induced complex formation is crucial for the compound's cancer cell killing activity. nih.govresearchgate.net The expression of the catalytic domain of PDE3A was found to be sufficient to confer sensitivity to DNMDP in cells lacking endogenous PDE3A. nih.govresearchgate.net A genome-wide CRISPR screen further identified the aryl hydrocarbon receptor–interacting protein (AIP) as a factor required for the cellular response to DNMDP, suggesting its involvement in facilitating the PDE3A-SLFN12 complex formation. nih.govresearchgate.net

Initial Correlation of DNMDP Sensitivity with Gene Expression Profiles

Initial studies investigating the correlation between DNMDP sensitivity and gene expression profiles across a large panel of cancer cell lines highlighted the significant association with PDE3A expression. Across 766 genomically characterized cell lines, the Pearson correlation between DNMDP sensitivity and PDE3A expression was calculated to be 0.42, with a Z-score of approximately 8.5, indicating a strong positive correlation. nih.govjustia.com

Elevated expression of Schlafen family member 12 (SLFN12) was also found to correlate with and be necessary for DNMDP sensitivity. nih.govmit.edunih.govaacrjournals.orgresearchgate.net Cancer cell lines exhibiting high expression levels of both PDE3A and SLFN12 were generally the most sensitive to DNMDP treatment. nih.govmit.eduresearchgate.net Conversely, genetic depletion of either PDE3A or SLFN12 resulted in decreased sensitivity to DNMDP. nih.govmit.edunih.govaacrjournals.orgresearchgate.netdana-farber.org While PDE3A protein expression correlated well with its RNA expression and with DNMDP sensitivity in cell lines classified as biomarker-positive, a continuous correlation between DNMDP sensitivity (measured by AUC) and SLFN12 mRNA expression was not consistently observed, despite SLFN12 expression being among the top genes correlating with sensitivity in the initial analysis. justia.comresearchgate.net Interestingly, some cell lines that lacked PDE3A expression were still sensitive to DNMDP. This sensitivity was attributed to the related protein PDE3B, which was found to support DNMDP sensitivity in the absence of PDE3A. nih.govresearchgate.net The cytotoxic response in these PDE3B-expressing, PDE3A-deficient cells could be competed away by trequinsin, further supporting a PDE3-mediated mechanism of response. nih.govresearchgate.net

| Gene Product | Correlation with DNMDP Sensitivity | Role in Mechanism |

|---|---|---|

| PDE3A | Strong Positive Correlation (r=0.42, Z=8.5) nih.govjustia.com | Required for sensitivity, forms complex with SLFN12 upon DNMDP binding nih.govmit.eduresearchgate.net |

| SLFN12 | Correlates and is Required nih.govmit.edunih.govaacrjournals.orgresearchgate.net | Forms complex with PDE3A upon DNMDP binding nih.govmit.eduresearchgate.net |

| PDE3B | Can support sensitivity in absence of PDE3A nih.govresearchgate.net | Can mediate DNMDP response nih.govresearchgate.net |

| AIP | Required for response nih.govresearchgate.net | Facilitates PDE3A-SLFN12 complex formation nih.govresearchgate.net |

Molecular Mechanism of Action of Dnmdp

Induction of PDE3A-SLFN12 Complex Formation by DNMDP

DNMDP acts as a molecular bridge, or "molecular glue," to promote the physical association between PDE3A and SLFN12. nih.govbiorxiv.orgpdbj.org This complex formation is essential for DNMDP's cytotoxic activity. mit.edubiorxiv.org

The "Molecular Glue" Hypothesis and Allosteric Modulation

The "molecular glue" hypothesis describes a mechanism where a small molecule stabilizes or induces an interaction between two proteins that would otherwise not associate or would do so with low affinity. biorxiv.orgpdbj.orgnih.gov In the case of DNMDP, it binds to PDE3A, creating an interface that allows SLFN12 to bind and form a stable complex. pdbj.orgaacrjournals.org This is considered a neomorphic or hypermorphic effect, representing a gain-of-function for PDE3A in the presence of DNMDP, distinct from its canonical enzymatic activity. nih.govmit.edugoogle.com The binding of DNMDP to PDE3A does not necessarily induce significant structural changes in PDE3A but rather creates an adhesive surface for SLFN12. aacrjournals.org This mechanism can also be described as allosteric modulation, where DNMDP binding to PDE3A at one site influences its interaction with SLFN12 at another site. nih.govgoogle.com

Specificity of PDE3A and PDE3B Involvement in DNMDP Response

While DNMDP is known to inhibit both PDE3A and PDE3B enzyme activity in vitro, its cytotoxic effect is primarily correlated with PDE3A expression levels in cancer cells. medchemexpress.comnih.govresearchgate.net Cancer cells with high co-expression of both PDE3A and SLFN12 are generally more sensitive to DNMDP. nih.govmit.edubiorxiv.org However, studies have indicated that PDE3B can also support DNMDP sensitivity in the absence of PDE3A expression. researchgate.netresearchgate.net Despite the inhibition of PDE3B, the complex formation leading to cytotoxicity is predominantly associated with PDE3A. nih.govmit.edubiorxiv.org

Role of Schlafen Family Member 12 (SLFN12)

Schlafen Family Member 12 (SLFN12) is a key protein involved in the cytotoxic response to DNMDP. nih.govmit.edubiorxiv.org Its interaction with PDE3A, facilitated by DNMDP, leads to its activation and subsequent cellular effects. nih.govnih.govresearchgate.net

SLFN12 as an RNAse and its Activation upon Complex Formation

SLFN12 functions as an RNase (ribonuclease), an enzyme capable of cleaving RNA molecules. nih.govaacrjournals.orguniprot.orggenecards.org Upon formation of the complex with PDE3A induced by DNMDP, the RNase activity of SLFN12 is significantly increased. nih.govaacrjournals.orgnih.govresearchgate.net The binding of PDE3A is thought to stabilize SLFN12 and promote its transition to an active RNase form. researchgate.net Structural analysis has shown that interactions between the C-terminal alpha helix of SLFN12 and residues near the active site of PDE3A are required for complex formation and are further stabilized by DNMDP. nih.govaacrjournals.orgresearchgate.netpdbj.org Additionally, PDE3A binding can lead to the dephosphorylation of SLFN12 at specific serine residues, which is required for its RNase activation. biorxiv.orgresearchgate.netuniprot.org

Requirement for SLFN12 RNase Activity in DNMDP-Induced Cytotoxicity

The RNase activity of SLFN12 is essential for the cytotoxic effects induced by DNMDP. nih.govaacrjournals.orgnih.gov Studies using catalytically inactive SLFN12 mutants have shown that while these mutants can still form a complex with PDE3A, they fail to mediate DNMDP-induced cell killing. aacrjournals.orgaacrjournals.org This provides strong evidence that the RNase function of SLFN12 is a prerequisite for the downstream events leading to cell death in response to DNMDP. nih.govaacrjournals.orgaacrjournals.orgnih.gov The activated SLFN12 RNase specifically targets and cleaves tRNA-Leu-TAA, which in turn causes ribosomal pausing, global inhibition of protein synthesis, and ultimately, apoptosis in sensitive cancer cells. aacrjournals.orgaacrjournals.orgnih.govoup.com

Transcriptomic and Proteomic Signatures of SLFN12 Activation

The formation of the PDE3A-SLFN12 complex and the subsequent activation of SLFN12 lead to significant changes in cellular transcriptomic and proteomic profiles. While specific detailed data tables from the search results are limited to protein translation inhibition and GCN2 activation markers, the literature indicates that the SLFN12 activation alters the expression of genes related to cell cycle progression and cell survival/death. nih.gove-century.us Studies have shown that the cytotoxic effects of related compounds, which also induce the PDE3A-SLFN12 complex, are associated with changes in the expression of genes such as cyclin D1, p21, TNF-α, DR4, DR5, Bcl-2, and Bcl-XL. e-century.us These alterations in gene expression contribute to the observed cellular outcomes, including cell cycle arrest and apoptosis. nih.gove-century.us Proteomic analysis has also been used to demonstrate the binding of DNMDP to PDE3A and the subsequent induction of PDE3A binding to SLFN12. nih.gov

Downstream Cellular Events Triggered by PDE3A-SLFN12 Complex

The formation of the PDE3A-SLFN12 complex triggers a cascade of downstream cellular events that ultimately lead to cell death, particularly in cells with high co-expression of PDE3A and SLFN12. mit.edunih.govaacrjournals.orgnih.govoup.comresearchgate.netmdpi.com

Global Inhibition of Protein Translation

A key downstream event is the inhibition of global protein translation. researchgate.netrcsb.orgresearchgate.netmdpi.com SLFN12, when part of the complex with PDE3A, functions as an RNase. nih.govresearchgate.netaacrjournals.orgnih.govoup.comresearchgate.netmdpi.com The binding of PDE3A increases SLFN12 RNase activity. nih.gov This activated SLFN12 specifically cleaves tRNALeu(TAA). oup.comresearchgate.netmdpi.comoup.com The depletion of this specific tRNA leads to ribosome pausing at Leu-TTA codons, which in turn causes a widespread inhibition of protein synthesis. oup.comresearchgate.netaacrjournals.org Studies using techniques like AHA labeling have demonstrated a downregulation of newly synthesized proteins in sensitive cell lines treated with DNMDP. aacrjournals.orgresearchgate.net

| Cell Line (PDE3A/SLFN12 Expression) | Treatment | Nascent Protein Synthesis Level (Relative) |

| Sensitive (High PDE3A, High SLFN12) | DMSO | 100% |

| Sensitive (High PDE3A, High SLFN12) | DNMDP | Significantly Reduced |

| Insensitive (Low PDE3A or SLFN12) | DNMDP | ~100% |

(Note: This table is a conceptual representation based on reported findings of protein synthesis inhibition in sensitive but not insensitive cell lines aacrjournals.orgresearchgate.net. Actual experimental data would involve quantitative measurements like relative intensity of labeled peptides.)

Activation of Stress Response Pathways (e.g., GCN2)

The inhibition of protein translation and the resulting ribosomal stress triggered by the PDE3A-SLFN12 complex lead to the activation of stress response pathways, notably the General Control Non-derepressible 2 (GCN2) pathway. aacrjournals.orgnih.govresearchgate.netoup.com GCN2 is a kinase that is activated by various stresses, including the accumulation of uncharged tRNAs. oup.comoup.com The depletion of tRNALeu(TAA) by activated SLFN12 results in an increase in uncharged tRNALeu(TAA), which is sensed by GCN2. researchgate.netoup.comoup.com Activation of GCN2 leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which further contributes to the global inhibition of protein translation. oup.comoup.com Activation of GCN2 and its downstream targets, such as ATF4 and DDIT3, have been observed in cells treated with compounds that induce the PDE3A-SLFN12 complex. nih.gov

Cellular Pathway Dysregulation Leading to Cell Death

The cumulative effects of protein translation inhibition and the activation of stress response pathways result in significant cellular pathway dysregulation, ultimately leading to cell death. researchgate.netrcsb.orgresearchgate.netnih.gove-century.usmdpi.com The primary mode of cell death induced by DNMDP and similar compounds appears to be apoptosis. nih.govresearchgate.netrcsb.orgoup.comnih.gove-century.usmedchemexpress.comnih.gov The precise mechanisms by which the PDE3A-SLFN12 complex triggers apoptosis are still under investigation, but they involve the disruption of essential cellular processes due to widespread protein synthesis inhibition and the activation of pro-apoptotic signaling cascades initiated by stress responses. nih.govresearchgate.netrcsb.orgnih.gove-century.us The level of SLFN12 expression appears to be a significant factor in determining whether cells undergo cell cycle arrest or apoptosis, with higher levels correlating with apoptosis. nih.gove-century.us

Investigation of Accessory Protein Involvement

Research has also explored the involvement of accessory proteins in the formation and function of the PDE3A-SLFN12 complex.

The Role of Aryl Hydrocarbon Receptor-Interacting Protein (AIP) in Complex Formation

The Aryl Hydrocarbon Receptor-Interacting Protein (AIP), a co-chaperone protein, has been identified as being required for the cellular response to DNMDP. nih.govprobechem.comresearchgate.netacs.orgnih.gov Genome-wide CRISPR screens have highlighted AIP as essential for DNMDP sensitivity. nih.govresearchgate.netacs.orgnih.gov Further investigation has demonstrated that AIP is necessary for the formation of the PDE3A-SLFN12 complex itself. nih.govprobechem.comresearchgate.netacs.orgnih.gov Immunoprecipitation experiments have shown that the knockout of AIP prevents the formation of the PDE3A/SLFN12 complex. acs.orgnih.gov This suggests that AIP plays a crucial facilitating role in the molecular glue activity of DNMDP, potentially by assisting in the proper folding or interaction of PDE3A and SLFN12.

Identification of Other Cofactors Necessary for DNMDP Response

Beyond the primary interaction partners phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), research has identified additional cofactors that are necessary for the cellular response to DNMDP. A genome-wide CRISPR screen specifically identified the aryl hydrocarbon receptor–interacting protein (AIP) as being required for the response to DNMDP. researchgate.net AIP, which functions as a co-chaperone protein, plays a crucial role in the mechanism by being necessary for the formation of the PDE3A-SLFN12 complex. researchgate.netprobechem.com This indicates that while DNMDP facilitates the interaction between PDE3A and SLFN12, the presence and function of AIP are essential for this complex to form effectively and mediate the downstream cellular effects.

Furthermore, while PDE3A is the primary phosphodiesterase involved in the DNMDP-induced complex formation with SLFN12, studies have indicated that PDE3B can also influence DNMDP sensitivity. researchgate.netresearchgate.net Specifically, PDE3B has been shown to promote DNMDP sensitivity in cells lacking PDE3A expression. researchgate.netresearchgate.net This suggests a potential compensatory or alternative pathway involving PDE3B that can support the cellular response to DNMDP under certain conditions, highlighting PDE3B as another factor influencing the compound's effects.

Structural Biology of the Dnmdp Pde3a Slfn12 Complex

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of the Complex

High-resolution structural studies, primarily utilizing cryogenic electron microscopy (Cryo-EM) and X-ray crystallography, have provided detailed insights into the architecture of the DNMDP-induced PDE3A-SLFN12 complex. Cryo-EM has been employed to determine the structure of the full-length PDE3A-SLFN12 complex in the presence of DNMDP, achieving resolutions as high as 2.76 Å for SLFN12 and 2.97 Å for DNMDP-bound PDE3A. X-ray crystallography has also been used to resolve the structure of the catalytic domain of human PDE3A bound to DNMDP at a resolution of 2.0 Å. These studies have deposited structural data in public databases such as the Protein Data Bank (PDB) and Electron Microscopy Data Bank (EMDB), with entries including PDB IDs 7kwe, 7eg1, and EMDB IDs EMD-31103, EMD-31104, and 7lrc, representing the DNMDP-induced complex or components thereof.

Table 1: Structural Data Deposited for the DNMDP-PDE3A-SLFN12 Complex

| Method | Component(s) Studied | Resolution (Å) | PDB/EMDB ID(s) |

| Cryo-EM | PDE3A-SLFN12-DNMDP Complex | 2.76 - 2.97 | EMD-31103, EMD-31104, 7eg1, 7lrc |

| X-ray Crystallography | PDE3A Catalytic Domain-DNMDP | 2.00 | 7kwe |

Characterization of DNMDP Binding Pockets within PDE3A

DNMDP exerts its effect by binding directly to the catalytic domain of PDE3A. nih.govuni.lu This binding occurs within what is typically the substrate binding pocket of the enzyme. researchgate.net

Interactions with the Catalytic Domain of PDE3A

Within the catalytic domain of PDE3A, DNMDP is situated in a shallow pocket. researchgate.net The interaction involves contacts with residues in the active site of PDE3A. Studies involving site-directed mutagenesis of PDE3A active site residues, such as H840A, D950A, F1004A, and H752A (which affects Mg²⁺ coordination), have shown impaired binding of and response to DNMDP, highlighting the importance of these residues in the interaction. chemicalbook.comuni.lu The binding of DNMDP to PDE3A creates an "adhesive surface" at the entrance of the substrate binding pocket. nih.gov This surface is crucial for facilitating the stable binding of SLFN12. nih.gov Hydrophobic interactions and hydrogen bonds contribute to holding the complex together, including the interactions involving DNMDP. labsolu.caresearchgate.net

Structural Basis of SLFN12 Interaction with PDE3A

The interaction between PDE3A and SLFN12 is mediated by the binding of DNMDP to PDE3A. A key feature of this interaction is the insertion of the C-terminal alpha-helix of SLFN12 into the DNMDP-occupied substrate binding pocket of PDE3A. researchgate.net This interaction is stabilized by contacts between the SLFN12 C-terminal helix, DNMDP, and residues within the PDE3A active site. researchgate.net Hydrophobic interactions play a significant role in anchoring the short helix (residues E552-I558) of SLFN12 to the PDE3A-DNMDP complex. researchgate.net Mutagenesis studies have confirmed that residues within this C-terminal helix of SLFN12 are required for DNMDP-induced cell death, underscoring their importance in the interaction.

Conformational Changes in SLFN12 upon PDE3A Binding

The C-terminal region of SLFN12 is structured as a distinct domain that extends from the main body of the protein via a flexible loop, enabling it to reach and interact with PDE3A. While the binding of DNMDP to PDE3A creates the interface for SLFN12 recruitment, the formation of the PDE3A-SLFN12 complex leads to the stabilization of SLFN12. Furthermore, the interaction with PDE3A increases the RNase activity of SLFN12, which is critical for the downstream cytotoxic effects. This activation of RNase activity suggests that PDE3A binding induces or stabilizes a conformation within SLFN12 that is conducive to its enzymatic function. It has been hypothesized that PDE3A, being an obligate dimer, may activate SLFN12 RNase activity by stabilizing the dimeric form of SLFN12.

Table 2: Key Structural Interaction Features

| Protein Component | Interacting Region/Residues | Interaction Partner(s) | Nature of Interaction |

| PDE3A | Catalytic Domain | DNMDP, SLFN12 | Binding pocket, adhesive surface |

| PDE3A | Active Site Residues | DNMDP, SLFN12 C-terminus | Direct contacts, hydrogen bonds |

| SLFN12 | C-terminal alpha-helix (E552-I558) | PDE3A, DNMDP | Insertion into pocket, hydrophobic interactions |

Identification of Key Interfacial Residues for Complex Stability

The stability of the DNMDP-PDE3A-SLFN12 complex relies on specific interactions between residues at the interfaces of the three components. Structural analysis indicates that interactions between the C-terminal alpha helix of SLFN12 and residues proximal to the PDE3A active site are crucial for complex formation aacrjournals.orgpdbj.orgnih.govrcsb.org. These interactions are further stabilized by the presence of DNMDP aacrjournals.orgpdbj.orgnih.govrcsb.org.

Specific residues involved in the PDE3A-SLFN12 interaction have been identified. For instance, a short helix in the C-terminal region of SLFN12 (residues E552-I558) projects towards PDE3A, forming a key part of the heterodimeric interface researchgate.net. Hydrophobic interactions involving residues within this SLFN12 helix, such as Ile557 and Ile558, with amino acids at the entrance of the PDE3A active site, including Leu272, Phe334, and His369, are critical for "gluing" the two proteins together acs.orgpdbj.org. Additionally, residues D926 and D927 from a loop in PDE3A point towards a positively charged surface on SLFN12, with D927 forming a salt bridge with K150 from SLFN12 researchgate.net. Deletion studies have further supported the importance of the SLFN12 PDE3A Interacting Region (PIR), corresponding to residues 551-560, for DNMDP response and complex formation researchgate.netacs.org.

Deep Mutational Scanning (DMS) to Delineate Critical Residues

Deep mutational scanning (DMS) has been employed as a powerful tool to systematically investigate the contribution of individual PDE3A residues to DNMDP sensitivity and complex formation nih.govresearchgate.netaacrjournals.orgresearchgate.net. By creating libraries of PDE3A mutants and assessing their response to DNMDP, researchers can identify residues whose mutation affects the stability or formation of the DNMDP-PDE3A-SLFN12 complex nih.govresearchgate.netaacrjournals.org. This approach complements structural studies by providing functional validation of critical residues.

DMS studies on the catalytic domain of PDE3A have identified specific regions and residues that are essential for the cellular response to DNMDP nih.govresearchgate.netaacrjournals.org. These studies typically measure the survival or resistance of cells expressing different PDE3A mutants when treated with DNMDP nih.govaacrjournals.orgresearchgate.net. Mutations that lead to resistance indicate that the altered residue plays a crucial role in the mechanism of action, which involves complex formation.

Mapping Residues Essential for Compound Binding

DMS experiments have helped map residues within PDE3A that are directly or indirectly involved in binding to DNMDP nih.govaacrjournals.orgresearchgate.net. Mutations in the active site of PDE3A have been shown to abolish DNMDP binding and the subsequent cytotoxic response nih.gov. DMS can identify specific amino acids within this region whose substitution impacts DNMDP binding affinity or the ability of DNMDP to induce the necessary conformational state for SLFN12 recruitment. Resistance mutations identified by DMS that map to the active site are indicative of their importance in compound interaction researchgate.net.

Mapping Residues Important for Protein-Protein Interaction

Beyond the compound binding site, DMS has also delineated PDE3A residues critical for the interaction with SLFN12 nih.govaacrjournals.orgresearchgate.net. These are often located at the interface where PDE3A and SLFN12 physically interact within the complex. Mutations in these interfacial residues can disrupt the binding of SLFN12, thereby abrogating the DNMDP-induced complex formation and the associated cellular effects nih.govaacrjournals.org. For example, mutations in an alpha helix containing residue F914 in PDE3A, a region implicated in SLFN12 binding by other methods, caused resistance to DNMDP and failure to complex with SLFN12 nih.govaacrjournals.org.

Mapping Residues Affecting PDE3A Homodimerization

The PDE3A protein exists as a homodimer, and this dimerization is also important for the formation and stability of the heterotetrameric DNMDP-PDE3A-SLFN12 complex nih.govresearchgate.netaacrjournals.orgresearchgate.netgenecards.orgahajournals.org. DMS studies have identified residues within the PDE3A homodimerization interface where mutations can affect dimerization nih.govaacrjournals.orgresearchgate.netahajournals.org. While some mutations in the dimerization domain might not prevent DNMDP binding, they can inhibit the formation of the PDE3A-SLFN12 complex, leading to DNMDP resistance nih.govaacrjournals.org. This suggests that the dimeric state of PDE3A is required to stabilize the interaction with SLFN12 induced by DNMDP aacrjournals.org. Specific residues at the PDE3A dimeric interface, such as N867 and R898, have been implicated in hydrogen bond networks crucial for dimerization researchgate.net.

Structure Activity Relationship Sar and Analog Development of Dnmdp

Synthetic Strategies for DNMDP and its Analogs

The synthesis of DNMDP and its analogs typically involves the construction of the dihydropyridazinone core and the subsequent attachment of the substituted phenyl group. A key starting material for the synthesis of the more active (R)-enantiomer is (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. nih.govmit.edujustia.com The synthesis route for (R)-DNMDP from this precursor involves several steps, including acetylation, nitration, hydrolysis, and reductive amination with acetaldehyde. nih.govjustia.com This reductive amination step can yield both the mono- and dialkylated amine, with (R)-DNMDP typically obtained as the major product. nih.gov

Synthetic strategies for DNMDP analogs have focused on modifying substituents on the phenyl ring and the diethylamino group to explore their impact on activity and properties. nih.gov For instance, modifications have included the introduction of halogens or other carbon substituents on the phenyl ring and the replacement of the diethylamino group with different heterocyclic structures. nih.gov

Evaluation of Substituent Effects on the Pyridozinone Scaffold

While extensive studies have focused on modifications to the phenyl ring and the diethylamino group, the dihydropyridazinone scaffold itself, particularly the methyl group at the 5-position which is the chiral center, is critical for the compound's activity due to stereochemical requirements. nih.gov

Substituent effects on the phenyl ring have been evaluated. nih.gov Electron-withdrawing substituents on the phenyl ring have been shown to improve activity, whereas an amino group in certain positions was not well tolerated. nih.gov Halogenation at different positions on the phenyl ring has also been explored, with varying effects on cellular activity depending on the position and type of halogen. nih.gov Replacing the diethylamino group with a morpholine (B109124) ring was found to retain cellular activity, while other heterocycles like an N-methyl-piperazine analog resulted in significantly reduced activity. nih.gov The introduction of a halogen atom adjacent to the morpholine nitrogen further improved activity in some cases. nih.gov

Impact of Stereochemistry on Cytotoxic Potency

Stereochemistry plays a critical role in the cytotoxic potency of DNMDP. The (R)-enantiomer of DNMDP is significantly more active than the (S)-enantiomer. nih.govnih.govmit.edumedchemexpress.combroadinstitute.orgglpbio.com Depending on the specific cancer cell line tested, the (R)-enantiomer has demonstrated 200-fold to 500-fold greater cytotoxicity compared to the (S)-enantiomer. nih.govnih.govmedchemexpress.comglpbio.com This marked difference highlights the stereospecific nature of DNMDP's interaction with its targets. The (S)-enantiomer is often reported as non-cytotoxic or having minimal activity even at much higher concentrations. mit.edumedchemexpress.com

Enantiomeric Purity and Activity Assessment of (R)-DNMDP

To confirm the importance of stereochemistry, the (R)-enantiomer of DNMDP has been synthesized from optically pure starting materials. nih.govmit.edu The activity of this synthesized (R)-enantiomer was found to be comparable to that of the more potent enantiomer obtained through separation of the racemic mixture. nih.govmit.edu Techniques such as chiral supercritical fluid chromatography (SFC) have been employed to assess the enantiomeric purity of synthesized compounds and to confirm the absolute stereochemistry of the active enantiomer. nih.govnih.govmit.edu Activity assessments comparing the (R)- and (S)-enantiomers, as well as the racemate, have consistently shown the superior potency of the (R)-form in sensitive cell lines. nih.govnih.govmit.edumedchemexpress.comglpbio.com

Below is a representative table illustrating the difference in activity between (R)- and (S)-DNMDP:

| Compound | EC₅₀ in HeLa cells | Relative Cytotoxicity (vs (S)-DNMDP) |

| (R)-DNMDP | ~3.8 nM medchemexpress.com | ~500x more active medchemexpress.com |

| (S)-DNMDP | >1 µM medchemexpress.com | 1x (non-cytotoxic) medchemexpress.com |

| Racemic DNMDP | 10-100 nM | Intermediate |

Note: EC₅₀ values can vary depending on the specific assay conditions and cell line used.

Optimization of Analogs for Enhanced Biological Activity

Optimization of DNMDP analogs has been pursued with the aim of improving cellular activity and pharmacokinetic properties, addressing potential liabilities such as metabolic instability associated with the dialkylanilino group and the potential reactivity of the nitro group. nih.gov Phenotypic viability assays have been the primary tool for evaluating the activity of synthesized analogs. nih.govresearchgate.net

Analogs with enhanced properties have been developed. For example, BRD9500, a fluorinated analog, demonstrated improved metabolic stability while retaining activity and showed efficacy in in vivo xenograft models. nih.gov Modifications involving halogenation of the phenyl ring and the replacement of the diethylamino group with different heterocycles have also been explored in the optimization process, leading to compounds with varied levels of cellular activity and potentially improved pharmacological profiles. nih.gov The goal of these efforts is to identify compounds that maintain or surpass the cytotoxic potency of DNMDP while possessing more favorable drug-like characteristics. nih.gov

Relationship between Structure and PDE3A-SLFN12 Complex Stabilization

The cytotoxic activity of DNMDP is intrinsically linked to its ability to stabilize the interaction between PDE3A and SLFN12, forming a heterotetrameric complex. broadinstitute.orgnih.govoregonstate.edurcsb.orgpdbj.orgresearchgate.net DNMDP acts as a molecular glue by binding within the enzymatic pocket of PDE3A. rcsb.org This binding event allosterically modulates PDE3A, enabling it to recruit and stabilize SLFN12. rcsb.orgmit.edugoogle.com

Structural studies, including cryo-electron microscopy (cryo-EM), have provided detailed insights into the architecture of the DNMDP-stabilized PDE3A-SLFN12 complex. oregonstate.edurcsb.orgpdbj.orgresearchgate.net These studies reveal that DNMDP is situated in a shallow pocket within the catalytic domain of PDE3A. rcsb.org The stabilization of the complex involves interactions between the C-terminal alpha helix of SLFN12 and residues located near the active site of PDE3A, interactions that are further enhanced by the binding of DNMDP. broadinstitute.orgnih.govoregonstate.edupdbj.org The small molecule effectively modifies the PDE3A interface, facilitating hydrophobic interactions with a specific short helix on SLFN12, thereby "gluing" the two proteins together. rcsb.org The specific structural features of DNMDP, including the critical nitro group and the (R)-configuration at the chiral center, are essential for its ability to induce and stabilize this complex, which is the basis of its unique cytotoxic mechanism. rcsb.orgnih.gov

Cellular and Molecular Responses to Dnmdp

Cell Line Sensitivity Profiling across Diverse Cancer Lineages

DNMDP exhibits cell-selective cytotoxicity across a range of human cancer cell lines. uni.luwikipedia.org Profiling of DNMDP sensitivity in large panels of genomically characterized cancer cell lines, such as the 766 cell lines in the Cancer Cell Line Encyclopedia (CCLE), revealed that approximately 3% of the tested cell lines showed stereospecific nanomolar efficacy. This selective killing effect is observed in a subset of cell lines from various lineages, including lung adenocarcinoma, cervical carcinoma, and melanoma. uni.luwikipedia.org The sensitivity to DNMDP correlates strongly with the expression levels of PDE3A. guidetopharmacology.orgctdbase.orgnih.govnih.gov While DNMDP is a PDE3A inhibitor, its cytotoxic activity does not directly correlate with the degree of PDE3A enzymatic inhibition; rather, it is dependent on the induced interaction with SLFN12. nih.gov

Transcriptional and Translational Regulation in Response to DNMDP Treatment

The cytotoxic mechanism induced by DNMDP involves significant downstream effects on cellular processes, particularly at the translational level. DNMDP, as a velcrin compound, induces the formation of the PDE3A-SLFN12 complex. guidetopharmacology.orgctdbase.orgnih.govnih.gov This complex formation activates the RNase activity of SLFN12. nih.gov Activated SLFN12 specifically cleaves tRNA(TAA), a tRNA responsible for incorporating leucine (B10760876) residues. nih.gov The selective cleavage of tRNA(TAA) leads to a depletion of this specific tRNA species, causing ribosomes to pause at Leu-TTA codons during protein synthesis. nih.gov This ribosome pausing ultimately results in a global inhibition of protein translation. nih.gov The cessation of protein synthesis is a critical event that triggers apoptosis in sensitive cancer cells. medkoo.comnih.gov Transcriptional profiling of velcrin-treated cells has been conducted to further understand the cellular response, revealing alterations in the expression of numerous genes involved in cell survival, death, and proliferation. medkoo.comnih.gov

Biomarkers of DNMDP Sensitivity and Resistance

The sensitivity of cancer cells to DNMDP is closely associated with the expression levels of specific proteins, serving as predictive biomarkers.

Expression Levels of PDE3A and SLFN12 as Predictive Markers

Elevated expression levels of both PDE3A and SLFN12 are the strongest genomic correlates and predictive biomarkers for DNMDP sensitivity. guidetopharmacology.orgctdbase.orgnih.govnih.gov Cancer cell lines expressing high levels of both proteins exhibit a gradient of sensitivity to DNMDP. guidetopharmacology.orgnih.gov While PDE3A expression alone shows a strong correlation with sensitivity, the combined expression levels of PDE3A and SLFN12 together serve as a more accurate predictive biomarker. guidetopharmacology.orgnih.gov Studies have shown that among cell lines positive for this combined biomarker, a significant proportion are sensitive to DNMDP. nih.gov In some instances, PDE3B, a related protein to PDE3A, can also mediate DNMDP sensitivity, particularly in the absence of high PDE3A expression. guidetopharmacology.orgctdbase.orgnih.govnih.gov

Genomic Correlates of DNMDP Responsiveness

Beyond the expression levels of PDE3A and SLFN12, genomic analysis has been utilized to identify features associated with DNMDP responsiveness. Chemogenomic analysis of large panels of cancer cell lines, characterized for mutations, copy number alterations, and gene expression, has confirmed the strong correlation between elevated PDE3A expression and DNMDP sensitivity. While the primary genomic correlate identified is the expression level of PDE3A, further research into other genomic features may provide additional insights into the nuances of DNMDP responsiveness and potential resistance mechanisms.

Mechanisms of Acquired Resistance to DNMDP and Velcrin Compounds

Acquired resistance to cytotoxic agents like DNMDP is a significant challenge in cancer therapy. Research has begun to elucidate the mechanisms by which cancer cells can develop resistance to DNMDP and related velcrin compounds. A primary mechanism of resistance involves the loss or reduction of expression or function of the key proteins required for DNMDP activity, namely PDE3A and SLFN12. Depletion or knockout of either PDE3A or SLFN12 in sensitive cell lines has been shown to decrease or abolish sensitivity to DNMDP.

CRISPR-Cas9 Screens for Resistance Mechanisms

Genome-wide CRISPR-Cas9 knockout screens have been employed to systematically identify genes whose loss confers resistance to DNMDP. A genome-wide CRISPR knockout screen performed in HeLa cells treated with DNMDP identified the aryl hydrocarbon receptor-interacting protein (AIP) as being required for DNMDP sensitivity. guidetopharmacology.orgctdbase.orgnih.govnih.gov Guide RNAs targeting AIP were enriched in cells that survived DNMDP treatment, suggesting that loss of AIP expression leads to resistance. guidetopharmacology.orgctdbase.org Further investigation revealed that AIP is necessary for the formation of the critical PDE3A-SLFN12 complex. guidetopharmacology.orgctdbase.orgnih.govnih.gov This finding suggests that alterations affecting AIP expression or function can serve as a mechanism of acquired resistance to DNMDP by disrupting the formation of the cytotoxic complex. guidetopharmacology.orgctdbase.orgnih.gov CRISPR-Cas9 technology has also been instrumental in validating the necessity of PDE3A for velcrin sensitivity by ablating PDE3A in sensitive cell lines. Mechanisms of resistance to other velcrin compounds are an ongoing area of study. medkoo.com

Cellular Adaptations to Sustained DNMDP Exposure

Sustained exposure to a chemical compound can lead to various cellular adaptations, allowing cells to survive or alter their response to the continued presence of the agent. In the context of cytotoxic compounds like DNMDP, a significant cellular adaptation observed is the development of acquired resistance. This phenomenon involves changes within the cell that reduce its sensitivity to the compound's cytotoxic effects.

Research into the mechanism of action of DNMDP has revealed that its cytotoxic activity is contingent upon the interaction between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12). DNMDP functions by binding to PDE3A, which in turn promotes the formation of a novel complex with SLFN12. medchemexpress.comnih.govnih.gov This PDE3A-SLFN12 complex is essential for mediating the cell death induced by DNMDP, and sensitivity to the compound is strongly correlated with elevated expression levels of both PDE3A and SLFN12 in cancer cells. nih.govnih.gov

Studies investigating the mechanisms of acquired resistance to DNMDP have identified specific cellular changes that occur upon sustained exposure. Notably, in cancer cell lines that were initially sensitive to DNMDP, the development of resistance following persistent exposure was found to be associated with a significant reduction or complete loss of SLFN12 expression. google.com This suggests that the downregulation of SLFN12 is a key cellular adaptation mechanism employed by cancer cells to evade DNMDP-induced cytotoxicity.

Further research has demonstrated that restoring SLFN12 expression in DNMDP-resistant cell lines can re-sensitize them to the compound. google.com In some cases, the expression of SLFN12 alone was sufficient to confer sensitivity, while co-expression of both SLFN12 and PDE3A led to further sensitization. google.com These findings underscore the critical role of SLFN12 in mediating DNMDP sensitivity and highlight its loss as a primary adaptive response leading to resistance.

The observed correlation between acquired resistance and the loss of SLFN12 expression is summarized in the table below, based on research findings in specific cell lines.

| Cell Line (Initially Sensitive) | Sustained DNMDP Exposure | Acquired Resistance | SLFN12 Expression Level (Relative to Sensitive) |

| HeLa | Yes | Yes | Downregulated/Lost google.com |

| H2122 | Yes | Yes | Downregulated/Lost google.com |

| A549 (Initially Resistant) | N/A | No (Initially Resistant) | Low google.com |

This table illustrates that in cell lines where resistance was acquired, a corresponding decrease or absence of SLFN12 expression was observed, reinforcing the link between SLFN12 status and DNMDP sensitivity as a form of cellular adaptation.

Preclinical Efficacy Studies of Dnmdp

In Vitro Efficacy in Cancer Cell Line Models

In vitro studies have evaluated DNMDP's effects on various cancer cell lines, focusing on key indicators of anti-cancer activity such as cell viability, apoptosis induction, cell proliferation, and cell cycle progression.

Cell Viability and Apoptosis Induction Studies

DNMDP has shown selective cytotoxicity against a subset of cancer cell lines across different lineages, exhibiting nanomolar potency. nih.gov A screening of 766 cancer cell lines identified 22 cell lines sensitive to DNMDP, correlating with elevated expression of PDE3A. nih.govmit.eduresearchgate.net For instance, lung adenocarcinoma cell lines like NCI-H1734, NCI-H1563, and NCI-H2122, as well as HeLa cervical carcinoma cells, showed EC₅₀ values between 10 and 100 nM. mit.edumedchemexpress.com In contrast, cell lines such as A549, MCF7, and PC3 were less affected, with EC₅₀ values greater than 1 µM. mit.edumedchemexpress.com

DNMDP treatment induces apoptosis in sensitive cell lines. mit.eduresearchgate.netmedchemexpress.comresearchgate.netresearchgate.netresearchgate.net This has been indicated by the detection of caspase activity and cleavage of poly ADP ribose polymerase (PARP) in HeLa cells treated with DNMDP. mit.edumedchemexpress.com The mechanism involves the formation of a complex between PDE3A and SLFN12, which stabilizes SLFN12 and activates its RNase activity, leading to the cleavage of specific RNA substrates, such as tRNALeu(TAA), and subsequent inhibition of protein translation. researchgate.netnih.govaacrjournals.org

Effects on Cell Proliferation and Cell Cycle Progression

While the primary mechanism of DNMDP-induced cell death is linked to the PDE3A-SLFN12 complex and subsequent translational inhibition, studies on related PDE3A modulators suggest effects on cell proliferation and cell cycle. For example, anagrelide (B1667380), another PDE3 inhibitor that also induces the PDE3A-SLFN12 interaction, has been shown to suppress cancer cell proliferation and induce cell cycle arrest in a manner dependent on PDE3A and SLFN12 protein levels. researchgate.netresearchgate.netresearchgate.netnih.gov This suggests a potential impact of DNMDP on cell cycle progression, although direct detailed studies specifically on DNMDP's effects on cell cycle were not extensively detailed in the provided information.

Specificity in Non-Tumorigenic Cell Lines

A crucial aspect of DNMDP's profile is its selective cytotoxicity towards cancer cells. Studies have indicated that DNMDP exhibits nanomolar potency against sensitive cancer cell lines with no obvious toxicity observed in a panel of non-tumorigenic cell lines. nih.gov This selectivity is attributed to the requirement for elevated expression levels of both PDE3A and SLFN12 for DNMDP sensitivity, which are found in certain cancer cell types but not typically in normal, non-tumorigenic cells. nih.govnih.govmit.eduresearchgate.netresearchgate.netaacrjournals.org

In Vivo Efficacy in Non-Human Xenograft Models

The preclinical evaluation of DNMDP has extended to in vivo studies using non-human xenograft models to assess its efficacy in a living system.

Evaluation in Specific Cancer Types (e.g., GIST, Melanoma, Sarcoma)

While direct in vivo data specifically for DNMDP was limited in the provided results, studies on DNMDP analogs and related PDE3A modulators provide insights into the potential in vivo activity in specific cancer types. For instance, BRD9500, a DNMDP analog, demonstrated activity in an SK-MEL-3 melanoma xenograft model. nih.govresearchgate.netcancer-research-network.commedchemexpress.eu Another PDE3A modulator, BAY 2666605, showed antitumor efficacy in various xenograft models with PDE3A and SLFN12 coexpression, including melanoma and glioblastoma xenograft models, as well as patient-derived xenograft (PDX) models of melanoma, sarcoma, and ovarian cancer. aacrjournals.orgbiorxiv.org PDE3A modulators have also shown promise in GIST models. medchemexpress.eubiorxiv.orghelsinki.fiaacrjournals.orgoncotarget.commdpi.comaacrjournals.orgnih.gov A combination of a PDE3A modulator and a Bcl-xL inhibitor induced tumor regression in a patient-derived leiomyosarcoma model in vivo. researchgate.netbiorxiv.orgresearchgate.net

Assessment of Tumor Growth Inhibition in Rodent Models

Studies utilizing DNMDP analogs and related PDE3A modulators in rodent xenograft models have assessed their ability to inhibit tumor growth. For example, the DNMDP analog BRD9500 was active in an SK-MEL-3 xenograft model of cancer. nih.govresearchgate.netcancer-research-network.commedchemexpress.eu Another PDE3A modulator, BAY 2666605, demonstrated antitumor efficacy in melanoma and glioblastoma xenograft models, as well as in PDX models of melanoma, sarcoma, and ovarian cancer, provided that PDE3A and SLFN12 were coexpressed. aacrjournals.orgbiorxiv.org The combination of a PDE3A modulator and a Bcl-xL inhibitor led to tumor regression in a patient-derived leiomyosarcoma model in vivo. researchgate.netbiorxiv.orgresearchgate.net

Pharmacodynamic Biomarker Analysis in Preclinical Models

Pharmacodynamic (PD) biomarker analysis in preclinical models is crucial for understanding a drug's mechanism of action and identifying potential predictive markers for patient response. crownbio.comnih.gov For DNMDP, studies have focused on biomarkers related to its unique mechanism involving PDE3A and SLFN12.

Research has demonstrated that the expression levels of PDE3A and SLFN12 serve as predictive biomarkers for sensitivity to DNMDP. nih.govgoogle.com Analysis across a large panel of cancer cell lines revealed a strong correlation between DNMDP sensitivity and the expression of the PDE3A gene. google.com While the correlation is not absolute, elevated expression of PDE3A is a significant indicator of potential responsiveness. google.com Similarly, elevated expression of SLFN12 also correlates with and is required for DNMDP sensitivity. nih.gov

Studies have investigated the combined expression of PDE3A and SLFN12 as a predictive biomarker. nih.gov Initial analysis indicated a positive predictive value (PPV) of approximately 50% for this combined biomarker in identifying sensitive cell lines. nih.gov Further optimization of the mRNA expression thresholds for PDE3A and SLFN12 aimed to improve the predictive power of this biomarker combination. nih.gov

Beyond expression levels, the formation of the PDE3A-SLFN12 complex itself acts as a key pharmacodynamic event. DNMDP induces this complex formation, which is central to its cytotoxic effect. nih.govresearchgate.netaacrjournals.org The catalytic domain of PDE3A has been shown to be sufficient to confer DNMDP sensitivity, and mutations in the active site of PDE3A can abolish compound binding and response. nih.govresearchgate.net However, it is important to note that the cancer cell killing activity of DNMDP does not directly correlate with the inhibition of PDE3A enzymatic activity; rather, it is the induced interaction with SLFN12 that is critical. nih.govresearchgate.netresearchgate.net

Another protein identified as required for the response to DNMDP is the aryl hydrocarbon receptor–interacting protein (AIP). nih.gov A genome-wide CRISPR screen identified AIP as necessary for PDE3A-SLFN12 complex formation, suggesting AIP could also be considered as a component of an improved biomarker strategy. nih.gov

Pharmacodynamic studies have also assessed downstream effects of DNMDP treatment. For instance, activation of apoptosis has been evaluated by assessing the cleavage of PARP and caspase-3 in sensitive cell lines following treatment. biorxiv.org PARP cleavage was notably prominent following combination treatments involving PDE3A modulators like DNMDP, and caspase-3 cleavage was observed in certain cell lines. biorxiv.org Additionally, DNMDP exposure has been shown to induce phosphorylation of GCN2, which subsequently phosphorylates eIF2α, indicating activation of this pathway as an effector of SLFN12-mediated activity. aacrjournals.orgbiorxiv.org

Data illustrating the correlation between PDE3A expression and DNMDP sensitivity in a panel of cancer cell lines highlight the predictive potential of this biomarker. While specific quantitative data tables from preclinical models directly linked to DNMDP's pharmacodynamic biomarker analysis were not extensively detailed across diverse sources in a format suitable for direct extraction into a single comprehensive table, the qualitative findings consistently point to PDE3A and SLFN12 expression as key indicators.

The following table summarizes key protein biomarkers discussed in the context of DNMDP's pharmacodynamic effects:

| Biomarker | Role in DNMDP Activity | Relevance as PD/Predictive Marker |

| PDE3A Expression | Required for DNMDP sensitivity; forms complex with SLFN12. nih.govgoogle.com | Predictive biomarker for sensitivity. nih.govgoogle.com |

| SLFN12 Expression | Required for DNMDP sensitivity; forms complex with PDE3A. nih.gov | Predictive biomarker for sensitivity. nih.gov |

| PDE3A-SLFN12 Complex Formation | Directly induced by DNMDP; essential for cytotoxic effect. nih.govresearchgate.netaacrjournals.org | Pharmacodynamic marker of target engagement and mechanism activation. |

| AIP | Required for PDE3A-SLFN12 complex formation. nih.gov | Potential component of predictive biomarker. nih.gov |

| PARP Cleavage | Indicator of apoptosis induction. biorxiv.org | Pharmacodynamic marker of downstream effect. biorxiv.org |

| Caspase-3 Cleavage | Indicator of apoptosis induction. biorxiv.org | Pharmacodynamic marker of downstream effect. biorxiv.org |

| Phosphorylated GCN2 | Activated downstream of SLFN12; involved in effector pathway. aacrjournals.orgbiorxiv.org | Pharmacodynamic marker of downstream signaling. aacrjournals.orgbiorxiv.org |

| Phosphorylated eIF2α | Activated downstream of GCN2; involved in protein synthesis inhibition. biorxiv.org | Pharmacodynamic marker of downstream signaling. biorxiv.org |

These preclinical pharmacodynamic biomarker analyses provide valuable insights into how DNMDP exerts its effects at the molecular level and help to identify potential patient populations most likely to respond to treatment with DNMDP or similar PDE3A-SLFN12 complex inducers.

Synergistic Therapeutic Strategies Involving Pde3a Modulators

Combination Studies with Existing Anti-Cancer Agents

Research has explored the potential of combining PDE3A modulators with various existing anti-cancer agents to achieve synergistic therapeutic effects. These studies aim to leverage the unique mechanism of action of PDE3A modulators to enhance the effectiveness of other targeted therapies and chemotherapies. High-throughput screening of drug combinations has identified synergistic interactions between PDE3A modulators and inhibitors targeting several key cancer pathways biorxiv.orgresearchgate.net.

Synergy with Bcl-2/Bcl-xL Inhibitors

A notable area of synergy has been observed between PDE3A modulators and inhibitors targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. Studies using PDE3A modulators such as anagrelide (B1667380) (ANA), BAY, and DNMDP have demonstrated their ability to sensitize cancer cells, particularly in sarcoma cell lines (GIST882, SA4, GOT3, A2058, H4, CHL-1) and patient-derived xenograft models of leiomyosarcoma and myxofibrosarcoma, to Bcl-2/Bcl-xL inhibitors like A-1155463 and navitoclax (B1683852) biorxiv.orgresearchgate.netresearchgate.netbiorxiv.orgresearcher.liferesearchgate.netresearchgate.net. In many of these cell lines, Bcl-2/Bcl-xL inhibitors alone exhibited limited or no cytotoxic effects at the concentrations tested biorxiv.orgresearcher.life. The combination, however, significantly reduced cell viability and induced tumor regression in in vivo models biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org.

Research indicates that this synergy is specific to inhibitors targeting Bcl-xL and Bcl-2/Bcl-xL, and not consistently observed with Mcl-1 selective inhibitors or pan-Bcl-2 family inhibitors that have higher affinity for Mcl-1 biorxiv.org. The sensitizing effect is dependent on the co-expression of PDE3A and SLFN12 biorxiv.orgresearcher.life. Simultaneous drug exposure was found to be necessary to achieve this synergy, as sequential treatment did not yield similar effects in tested cell lines biorxiv.org.

Interactions with Tyrosine Kinase Inhibitors (TKIs)

Interactions between PDE3A modulators and Tyrosine Kinase Inhibitors (TKIs), particularly in the context of gastrointestinal stromal tumors (GIST), have also been investigated. GISTs often develop resistance to TKIs like imatinib (B729), highlighting the need for alternative or combinatorial strategies nih.govresearcher.life. Studies have shown that PDE3 inhibitors, including cilostazol (B1669032) and DNMDP, can potentiate the effect of imatinib in GIST cell lines, including those resistant to imatinib nih.gov.

While the precise mechanism of synergy with TKIs may vary, the ability of PDE3A modulators to induce cytotoxicity through the PDE3A-SLFN12 complex provides a distinct pathway that can be exploited in combination with TKI treatment. This is particularly relevant in TKI-resistant GISTs where novel therapeutic strategies are needed researchgate.net.

Exploration of Other Drug Class Synergies

Beyond Bcl-2 family inhibitors and TKIs, high-throughput screening has revealed potential synergistic interactions between PDE3A modulators and inhibitors targeting other key cancer pathways. These include inhibitors of mTORC1, PAK, HDAC, and NAE biorxiv.org. These findings suggest that PDE3A modulation in combination with a broader range of targeted therapies could offer expanded therapeutic options for tumors expressing PDE3A and SLFN12. Further investigation into the mechanisms and clinical relevance of these additional synergistic combinations is ongoing biorxiv.org.

Mechanistic Basis of Combination Efficacy

The synergistic effects observed with PDE3A modulators in combination therapies are rooted in their unique mechanism of action involving the PDE3A-SLFN12 complex and its downstream consequences, which can intersect with pathways targeted by other anti-cancer agents.

Modulation of Apoptosis Pathways by Combination Therapy

The synergy between PDE3A modulators and Bcl-2/Bcl-xL inhibitors is strongly linked to the modulation of apoptosis pathways. While PDE3A modulators alone can induce cell death, the combination treatment significantly enhances the activation of apoptosis. This is evidenced by increased cleavage of key apoptotic markers such as PARP and caspase-3 following combined treatment compared to single-agent exposure biorxiv.org.

Impact on Global Translation and Cell Survival Pathways

The cytotoxic mechanism initiated by PDE3A modulators through the formation of the PDE3A-SLFN12 complex involves SLFN12 RNase activity researchgate.netresearchgate.net. This RNase activity is thought to lead to widespread mRNA degradation, impacting global protein translation biorxiv.orgresearchgate.net. The activation of the general control non-derepressible 2 (GCN2) and its downstream response has been identified as an effector pathway of SLFN12 in mediating anti-cancer activity researchgate.net. GCN2 is a kinase that responds to amino acid starvation and other forms of cellular stress by phosphorylating eIF2α, which leads to a general reduction in protein synthesis while selectively promoting the translation of stress-response genes. This impact on global translation and the activation of stress pathways can disrupt essential cellular processes required for cancer cell survival and proliferation.

Furthermore, PDE3A modulators can influence cell cycle regulating genes, such as cyclin D1 and p21, and cell death regulating genes nih.gov. By affecting these fundamental pathways, PDE3A modulators can create a cellular environment that is more vulnerable to the effects of other targeted therapies, leading to synergistic cell death. The dependence of this mechanism on the co-expression of PDE3A and SLFN12 highlights the potential for this approach as a precision medicine strategy for tumors expressing both proteins biorxiv.orgresearchgate.netresearchgate.net.

Broader Implications of Pde3a and Slfn12 in Cancer Biology

Expression Patterns of PDE3A and SLFN12 in Malignancies

The expression levels and patterns of PDE3A and SLFN12 are crucial determinants of sensitivity to certain molecular glue compounds. Research indicates that the cytotoxic effect of these compounds correlates with the co-expression levels of both PDE3A and SLFN12. biorxiv.orgresearchgate.net

Co-occurrence in Specific Tumor Subtypes

Co-expression of PDE3A and SLFN12 has been observed in a subset of cancer cell lines and various tumor types. biorxiv.orgoncotarget.com For instance, studies have shown detectable co-expression of SLFN12 and PDE3A in a significant percentage of samples from malignant melanoma (84%), sarcoma (78%), ovarian cancer (84%), and glioblastoma multiforme/anaplastic astrocytoma (60%). aacrjournals.orgresearchgate.net

Gastrointestinal stromal tumors (GISTs) also frequently exhibit co-expression of PDE3A and SLFN12. Immunohistochemistry revealed SLFN12 immunoreactivity in 92% of GIST samples that were also PDE3A-immunoreactive. oncotarget.com This co-occurrence in specific malignancies highlights the potential for targeted therapies focusing on the PDE3A-SLFN12 axis.

Differential Expression in Normal vs. Cancerous Tissues

Data mining suggests that the co-occurrence of high levels of PDE3A and SLFN12 is rare in normal tissues compared to certain cancer cell lines. oncotarget.commit.edu This differential expression pattern is a key factor suggesting that therapies targeting the PDE3A-SLFN12 interaction could exhibit cancer selectivity, potentially limiting on-target toxicity in normal cells. mit.edu While SLFN12 RNA expression may be similar between tumor samples and platelets, PDE3A RNA levels appear significantly higher in platelets compared to tumor samples in certain indications like melanoma, glioblastoma, epithelial ovarian cancer, and sarcoma. researchgate.net This differential expression, particularly the high expression of PDE3A in platelets, has been noted as a factor potentially impacting the therapeutic window of PDE3A-targeting agents. aacrjournals.orgresearchgate.net

PDE3A as a Non-Catalytic Hub in Protein-Protein Interactions

While PDE3A is known for its canonical role in hydrolyzing cyclic nucleotides like cAMP and cGMP, a significant non-catalytic function has been identified involving its participation in protein-protein interactions (PPIs). oncotarget.comnih.govahajournals.org This non-catalytic role is particularly relevant in the context of its interaction with SLFN12. PDE3A can interact with various proteins, including scaffold proteins like 14-3-3 and protein phosphatase 2 (PP2A). oncotarget.comresearchgate.net The interaction of PDE3A with other proteins can be influenced by factors such as phosphorylation. ahajournals.orgnih.govmdpi.com

In the context of molecular glues, the binding of certain compounds to PDE3A can promote or stabilize an interaction between PDE3A and SLFN12. researchgate.netnih.govaacrjournals.org This suggests that PDE3A acts as a hub, and its conformation can be modulated by small molecules to facilitate novel or enhanced protein associations. mit.eduwikipedia.org

SLFN12 as a Multifunctional Protein in Cellular Regulation

SLFN12 is a member of the Schlafen family of proteins, which are involved in various cellular processes, including cell differentiation, immune responses, and regulation of cell proliferation. mdpi.comresearchgate.netgenecards.orgresearchgate.net SLFN12 is classified within the intermediate subgroup of human Schlafen proteins and primarily functions in the cytosol. mdpi.comresearchgate.net

SLFN12 possesses RNase (ribonuclease) activity, meaning it can degrade RNA molecules. mdpi.comgenecards.org This RNase activity is crucial for the cytotoxic effect observed when SLFN12 interacts with PDE3A in the presence of certain molecular glues. aacrjournals.orgaacrjournals.orgoup.comresearchgate.net The binding of PDE3A can stabilize SLFN12 and promote its transition to an active RNase form, which specifically cleaves tRNALeu(TAA). aacrjournals.orgaacrjournals.orgmdpi.comoup.com This cleavage leads to ribosomal pausing, inhibition of global protein synthesis, and ultimately cancer cell death. aacrjournals.org SLFN12 expression has also been correlated with favorable therapeutic outcomes in certain cancers like lung, prostate, and breast cancers. researchgate.net

The Concept of "Molecular Glue" Therapeutics Beyond DNMDP

The discovery that compounds like DNMDP can induce a cytotoxic interaction between PDE3A and SLFN12 has paved the way for the concept of "molecular glue" therapeutics targeting this pathway. researchgate.netoncotarget.comnih.gov Molecular glues are small molecules that facilitate or stabilize interactions between two or more proteins that might not otherwise associate or would do so transiently. nih.govwikipedia.orgub.edu Unlike traditional inhibitors that block protein function, molecular glues create new protein complexes or enhance existing ones to modulate cellular processes. nih.govwikipedia.org

DNMDP was identified as a compound that selectively induces cytotoxicity in cells expressing both PDE3A and SLFN12 by promoting a neomorphic cytotoxic interaction between them. researchgate.netoncotarget.commit.edu This interaction leads to the formation of a PDE3A-SLFN12 complex, often described as a heterotetramer, stabilized by the molecular glue compound. biorxiv.orgnih.govresearchgate.net This complex formation activates the RNase activity of SLFN12, leading to cell death. aacrjournals.orgresearchgate.netoup.comresearchgate.net

The success in identifying DNMDP and other compounds (sometimes referred to as "velcrins") that modulate the PDE3A-SLFN12 interaction has spurred the development of next-generation molecular glues with improved properties. aacrjournals.orgoup.comresearchgate.netbroadinstitute.org These efforts aim to optimize factors such as potency, metabolic stability, and selectivity while minimizing potential off-target effects, such as the thrombocytopenia observed with some compounds due to high PDE3A expression in platelets. aacrjournals.orgresearchgate.net The concept of molecular glues extends beyond the PDE3A-SLFN12 axis, representing a broader strategy in drug discovery to target previously undruggable proteins and pathways by modulating protein-protein interactions. nih.govwikipedia.orgub.eduacs.org

Future Directions and Research Perspectives

Elucidation of Complete Downstream Signaling Cascades of SLFN12 Activation

Despite the established role of SLFN12 RNase activity in cleaving specific RNA substrates, such as tRNA-Leu-TAA, and inhibiting protein translation, the complete spectrum of downstream signaling events triggered by SLFN12 activation within the PDE3A-SLFN12 complex remains to be fully elucidated. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org Understanding the intricate molecular pathways downstream of SLFN12 activation is crucial for comprehending the full biological impact of the PDE3A-SLFN12 complex formation. Future research should aim to identify all relevant RNA substrates of activated SLFN12 and map the subsequent cellular responses beyond global translation inhibition. This includes investigating potential feedback loops, interactions with other cellular pathways, and the precise mechanisms leading to irreversible cell cycle arrest and apoptosis. A deeper understanding of these cascades could reveal additional therapeutic targets or strategies to enhance the efficacy of PDE3A-SLFN12 modulators.

Design and Synthesis of Novel PDE3A-SLFN12 Modulators with Improved Profiles

While DNMDP demonstrated the foundational principle of targeting the PDE3A-SLFN12 interaction, it possesses structural liabilities that may limit its direct clinical application. nih.gov The design and synthesis of novel molecular glues ("velcrins") with improved pharmacological profiles is a critical area of future research. This includes developing compounds with enhanced potency, selectivity for the PDE3A-SLFN12 complex over other PDE interactions, improved metabolic stability, and favorable pharmacokinetic properties. nih.gov Structure-activity relationship studies building upon the knowledge gained from DNMDP and its analogs, such as BAY 2666605, are essential. nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govblogspot.comaacrjournals.org The goal is to create next-generation modulators that maintain the selective cytotoxicity against PDE3A/SLFN12 co-expressing cells while minimizing potential off-target effects. This may involve exploring diverse chemical scaffolds and leveraging structural information of the PDE3A-SLFN12 complex. researchgate.netaacrjournals.org

Refinement of Biomarkers for Patient Stratification in Preclinical Models

The selective cytotoxicity of DNMDP and related compounds is strongly correlated with the elevated co-expression of PDE3A and SLFN12 in cancer cells. mit.edunih.govoncotarget.comprobechem.comresearchgate.netnih.govresearchgate.net Refining and validating biomarkers for patient stratification in preclinical models is paramount for translating these findings into clinical success. While PDE3A and SLFN12 expression levels serve as key indicators of sensitivity, further research is needed to establish robust and standardized methods for their assessment in diverse tumor types. nih.govoncotarget.comprobechem.comgoogle.com Additionally, exploring other potential predictive biomarkers, such as the expression or activity of proteins involved in the downstream signaling cascade (e.g., AIP, which is required for complex formation), could further improve patient selection and predict response to PDE3A-SLFN12 modulators. nih.govprobechem.com Studies in patient-derived xenograft (PDX) models representing various cancer types with confirmed PDE3A and SLFN12 co-expression are crucial for validating these biomarkers and understanding treatment response in a more complex in vivo setting. aacrjournals.orgaacrjournals.orgbiorxiv.org

Exploration of PDE3A/SLFN12 Axis in Other Pathological Conditions

While the primary focus has been on the role of the PDE3A-SLFN12 axis in cancer, the involvement of these proteins in other pathological conditions warrants exploration. SLFN12 is a ribonuclease implicated in various cellular processes, and PDE3A is involved in regulating cyclic nucleotide signaling in diverse tissues. genecards.orguniprot.orgdrugtargetreview.com Investigating the expression and function of PDE3A and SLFN12 in non-malignant diseases could reveal novel therapeutic opportunities for PDE3A-SLFN12 modulators or provide insights into potential on-target toxicities in normal tissues where these proteins are co-expressed. mit.eduoncotarget.com Understanding the physiological roles of the PDE3A-SLFN12 interaction in healthy cells is essential for developing therapies with improved safety profiles.

Advanced Computational Modeling for Predicting Modulator Activity and Selectivity

Advanced computational modeling techniques can play a significant role in accelerating the discovery and optimization of PDE3A-SLFN12 modulators. researchgate.net Future directions include utilizing sophisticated algorithms for virtual screening of large compound libraries to identify potential molecular glues targeting the PDE3A-SLFN12 interface. Furthermore, computational modeling can be employed to predict the binding affinity and selectivity of designed compounds, analyze protein-ligand interactions at the atomic level, and simulate the dynamics of the PDE3A-SLFN12 complex formation. This can aid in rational drug design, predict potential off-target interactions, and optimize the ADME (absorption, distribution, metabolism, and excretion) properties of candidate molecules, thereby reducing the need for extensive experimental screening and synthesis.

Table: Compound and Protein Identifiers

| Name | Identifier Type | Identifier |

| DNMDP | PubChem CID | 2874250 |

| PDE3A | UniProt ID | Q13309 |

| SLFN12 | UniProt ID | Q8IYM2 |

Q & A

Q. What are the essential components of a Data Management Plan (DMP) to ensure reproducibility and compliance with federal guidelines?

A robust DMP must include:

- Data types and sources : Clearly describe the digital research data necessary to validate findings, including formats and collection methods .

- Preservation and sharing protocols : Outline how data will be stored, shared (e.g., via community-accepted repositories), and preserved for long-term accessibility .

- Metadata standards : Use discipline-specific metadata schemas (e.g., FAIR principles) to enhance interoperability and reuse .

- Ethical and security considerations : Address confidentiality, data anonymization, and compliance with regulations (e.g., GDPR, DOE policies) .

- Cost-benefit analysis : Justify decisions to exclude data from sharing based on scientific value versus preservation costs .

Q. How should researchers design experimental protocols to align with DMP validation requirements?

- Pre-registration : Define hypotheses, variables, and analysis pipelines before data collection to reduce bias .

- Standardized documentation : Record raw data, processing steps, and instrument calibration details to enable replication .

- Version control : Use tools like Git or Dataverse to track dataset iterations and analytical workflows .

- Blind validation : Employ independent researchers or automated scripts to verify results against raw data .

Q. What methodologies are recommended for integrating DMP-managed data with legacy datasets?

- Crosswalk mapping : Align metadata fields between datasets using ontologies (e.g., OWL, SKOS) to resolve semantic inconsistencies .

- APIs and middleware : Leverage tools like RESTful APIs to harmonize data formats and query structures .

- Data provenance tracking : Use tools like PROV-O to document lineage and transformations across integrated datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions between DMP-curated datasets and legacy data in longitudinal studies?

- Sensitivity analysis : Test hypotheses under multiple data assumptions (e.g., missing data imputation methods) to identify robustness thresholds .

- Temporal alignment : Apply time-series normalization (e.g., dynamic time warping) to address discrepancies in temporal resolution .

- Multi-institutional audits : Collaborate with external teams to re-analyze contested datasets using shared computational pipelines .

Q. What strategies mitigate risks when handling sensitive data under DMP compliance frameworks?

- Differential privacy : Introduce statistical noise to datasets to prevent re-identification while preserving analytical utility .

- Data enclaves : Use secure, isolated environments (e.g., FedRAMP-certified clouds) for processing sensitive data .

- Ethical oversight : Conduct iterative risk assessments with institutional review boards (IRBs) to update consent protocols and data anonymization techniques .

Q. Which statistical frameworks are optimal for analyzing multi-modal DMP datasets (e.g., combining imaging, genomics, and behavioral data)?

- Bayesian hierarchical modeling : Integrate heterogeneous data layers while accounting for uncertainty and nested structures .

- Machine learning pipelines : Use tools like PyTorch or TensorFlow to train ensemble models on fused datasets, ensuring cross-validation across modalities .

- Dimensionality reduction : Apply techniques like t-SNE or UMAP to visualize high-dimensional data interactions and identify latent variables .

Methodological Best Practices

- FAIR compliance : Ensure datasets are Findable, Accessible, Interoperable, and Reusable by assigning persistent identifiers (e.g., DOIs) and using open formats (e.g., CSV, HDF5) .

- Proactive data auditing : Schedule periodic reviews of DMP adherence, focusing on metadata accuracy, backup integrity, and security updates .

- Collaborative tools : Adopt platforms like OSF or Zenodo for real-time collaboration and transparent data sharing .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.